Plasma Terbutaline Concentration Stability: Bambuterol vs. Direct Terbutaline Administration
Bambuterol produces significantly more stable plasma terbutaline concentrations compared with direct terbutaline administration. Following bambuterol dosing, the ratio between maximum and minimum plasma terbutaline concentrations (peak:trough ratio) was approximately 1.4, whereas terbutaline exhibited a ratio of 2.6, indicating substantially greater fluctuation with the non-prodrug formulation [1]. This pharmacokinetic smoothing is attributable to the rate-limiting hydrolysis of bambuterol by butyrylcholinesterase, which generates terbutaline gradually over 24 hours rather than producing the rapid peaks and troughs observed with immediate-release terbutaline [2].
| Evidence Dimension | Plasma terbutaline concentration stability (peak:trough ratio) |
|---|---|
| Target Compound Data | Peak:trough ratio ≈ 1.4 |
| Comparator Or Baseline | Terbutaline: peak:trough ratio = 2.6 |
| Quantified Difference | Approximately 46% lower fluctuation (reduced peak:trough ratio) |
| Conditions | Clinical pharmacokinetic study in asthmatic patients; plasma terbutaline concentration measurements |
Why This Matters
The smoother plasma concentration profile enables true once-daily dosing with consistent 24-hour bronchodilation, eliminating the need for multiple daily doses required by standard terbutaline formulations.
- [1] Bambuterol: Dose response study of a new terbutaline prodrug in asthma. Peak:trough ratio 1.4 for bambuterol vs. 2.6 for terbutaline. View Source
- [2] Sitar DS. Clinical pharmacokinetics of bambuterol. Clin Pharmacokinet. 1996 Oct;31(4):246-56. doi: 10.2165/00003088-199631040-00002. View Source
